
Des-4-fluorobenzyl Mosapride
Descripción general
Descripción
- Su estructura química incluye un anillo de pirimidina y un anillo de tiazol , siendo este último crítico para sus propiedades catalíticas.
- TPP sirve como un cofactor presente en todos los sistemas vivos, participando en varias reacciones bioquímicas .
Pirofosfato de tiamina: es un derivado de (vitamina B₁) y se produce dentro de las células hepáticas mediante la acción de la enzima .
Métodos De Preparación
Rutas sintéticas: TPP se puede sintetizar mediante la fosforilación enzimática de la tiamina por la tiamina difosfoquinasa.
Producción industrial: Si bien TPP no se produce directamente a nivel industrial, está disponible como suplemento o como parte de formulaciones de complejo vitamínico B.
Análisis De Reacciones Químicas
Tipos de reacciones: TPP participa en varias reacciones, incluyendo , , y .
Reactivos y condiciones comunes: TPP está involucrado en el y actúa como coenzima para enzimas como y .
Productos principales: Los productos formados dependen de las reacciones y sustratos específicos involucrados.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Des-4-fluorobenzyl Mosapride is characterized as a selective 5-HT4 receptor agonist. This mechanism is crucial for its role in enhancing gastrointestinal motility and facilitating gastric emptying. The compound operates by promoting the release of acetylcholine from enteric neurons, which stimulates peristalsis in the gastrointestinal tract .
Key Properties:
- Chemical Structure: C14H20ClN3O3
- Molecular Weight: 299.78 g/mol
- Mechanism of Action: Agonism of 5-HT4 receptors leading to increased gastrointestinal motility .
Therapeutic Applications
This compound has been investigated for its efficacy in treating various gastrointestinal conditions:
Gastrointestinal Disorders
- Functional Dyspepsia: Clinical studies have shown that mosapride improves symptoms associated with functional dyspepsia by enhancing gastric motility and reducing gastric retention time .
- Chronic Gastritis: It has been used to alleviate symptoms such as heartburn and nausea associated with chronic gastritis .
- Gastroesophageal Reflux Disease (GERD): The compound helps in managing GERD by improving lower esophageal sphincter tone and reducing acid reflux episodes .
Veterinary Medicine
This compound is also utilized in veterinary medicine to enhance colonic motility in species such as canines and equines, demonstrating its versatility beyond human applications .
Case Studies and Clinical Trials
Several studies have documented the effectiveness of this compound in clinical settings:
Safety and Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver via cytochrome P450 enzymes, predominantly CYP3A4. Excretion occurs through urine and feces, with minimal unchanged compound found in urine .
Pharmacokinetic Parameters:
Mecanismo De Acción
- TPP actúa como una coenzima para las enzimas involucradas en reacciones de descarboxilación oxidativa .
- Estabiliza los carbaniones durante estas reacciones, facilitando la transferencia de grupos acetilo y otros intermediarios.
Comparación Con Compuestos Similares
Singularidad: El anillo de tiazol de TPP es esencial para su función catalítica, lo que lo distingue de otros derivados de la tiamina.
Compuestos similares: Otros derivados de la tiamina incluyen y .
Actividad Biológica
Des-4-fluorobenzyl mosapride is a significant metabolite of mosapride, a gastroprokinetic agent primarily used to enhance gastrointestinal motility. This article explores its biological activity, particularly its effects on serotonin receptors, potential therapeutic applications, and associated adverse effects based on recent research findings.
Overview of Mosapride and Its Metabolites
Mosapride (chemical structure: 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]-methyl]benzamide) is known for its agonistic action on 5-HT4 serotonin receptors, which play a critical role in gastrointestinal function. This compound (M1) and mosapride-N-oxide (M2) are the primary active metabolites of mosapride, contributing to its pharmacological effects .
This compound enhances gastrointestinal motility by activating 5-HT4 receptors. Studies have shown that both mosapride and this compound increase the force of contraction in human atrial preparations via these receptors. In particular, isolated human atrial preparations (HAP) demonstrated that this compound could effectively stimulate cardiac contractions, albeit with varying potency compared to serotonin .
Comparative Efficacy
The efficacy of this compound compared to other agents was evaluated in several studies. The following table summarizes the comparative effects on force of contraction in human atrial preparations:
Compound | Effect on Force of Contraction | Potency (relative to serotonin) |
---|---|---|
Serotonin | High | Reference |
Mosapride | Moderate | Less effective |
This compound | Moderate | Comparable |
This data indicates that while this compound is effective in stimulating cardiac activity, it does not surpass the efficacy of serotonin itself .
Drug-Induced Liver Injury
Despite its therapeutic benefits, there are concerns regarding the safety profile of mosapride and its metabolites. Two notable case studies highlighted instances of drug-induced liver injury (DILI) associated with mosapride administration. In both cases, the discontinuation of mosapride led to significant improvements in liver enzyme levels, suggesting a direct correlation between the drug and hepatic toxicity .
Case Study Summary:
Case Number | Patient Age | Symptoms | Treatment Outcome |
---|---|---|---|
1 | 78 | Elevated transaminases | Improvement after cessation |
2 | 54 | Jaundice | Recovery with methylprednisolone |
These findings underscore the importance of monitoring liver function in patients receiving treatment with mosapride or its derivatives.
Research Findings
Recent studies have expanded our understanding of this compound's pharmacodynamics:
- Cardiac Effects : Research indicates that this compound can modulate cardiac contractility through 5-HT4 receptor activation, providing potential applications in treating certain cardiac conditions .
- Tissue Distribution : A study on tissue distribution revealed that this compound exhibits significant bioavailability and specific tissue targeting that may enhance its therapeutic profile compared to other gastroprokinetic agents .
- Safety Profile : The adverse effects associated with this compound warrant careful consideration in clinical settings, particularly concerning liver health as indicated by DILI cases .
Propiedades
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934399 | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152013-26-8 | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.